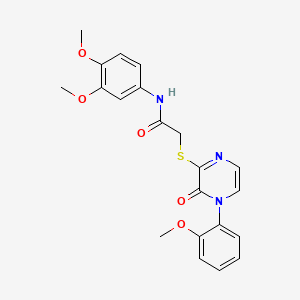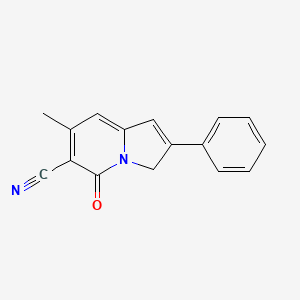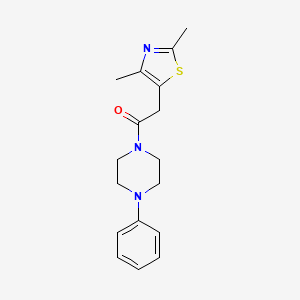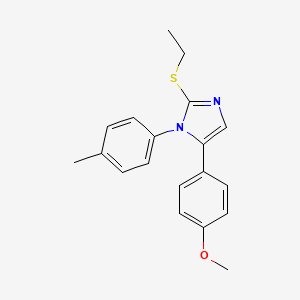![molecular formula C14H14FN3O2S B2516299 2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole CAS No. 459861-16-6](/img/structure/B2516299.png)
2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole
Descripción general
Descripción
The compound "2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-fluorophenyl group suggests potential for interaction with various biological targets, and the substitution at the 5-position with a pyrrolidinyl ethyl thioether moiety could confer unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or chloroacetyl chloride, followed by various substitutions at the 2 and 5 positions of the oxadiazole ring. For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate pyrrolidinyl ethyl thioether moiety.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using techniques such as NMR, IR, and Mass spectral studies, and in some cases, single crystal X-ray diffraction studies. These methods provide detailed information about the bond lengths, bond angles, and overall geometry of the compound. For instance, the crystal structure of a related compound was found to belong to the monoclinic system with specific lattice parameters . DFT calculations, including HOMO-LUMO analysis and molecular electrostatic potential surface analysis, can also provide insights into the reactivity and stability of these compounds .
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can be explored through their interactions with various reagents. For example, the reaction of cyanoacetic acid hydrazide with carbon disulfide in alcoholic potassium hydroxide leads to the formation of a 1,3,4-oxadiazole derivative with an activating methylene group, which can then undergo further reactions to produce a variety of heterocyclic compounds with potential antiviral activity . The reactivity of the nitrogen atom in the oxadiazole ring towards electrophilic attack can be a key feature in designing new chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as fluorine and oxygen, as well as the heterocyclic ring, can affect properties like solubility, melting point, and chemical stability. The electrochromic properties of related compounds, such as the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, demonstrate the potential for these materials in electronic applications . The biological activities, such as antibacterial, antioxidant, and anticancer properties, are also significant aspects of their chemical properties, as seen in various derivatives .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- The synthesis and evaluation of derivatives, including those structurally related to 2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole, have revealed promising antimicrobial activities. Studies have focused on developing compounds that exhibit significant inhibition against various bacterial and fungal strains, highlighting the potential of these compounds in addressing resistance issues and developing new antimicrobial agents (Bayrak et al., 2009), (Desai et al., 2016).
Anticancer and Antitumor Activities
- Research into the anticancer properties of 1,3,4-oxadiazole derivatives, including those similar to the specified compound, has uncovered their potential as anticancer agents. These studies have demonstrated the ability of such compounds to induce apoptosis in cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Zhang et al., 2005), (Redda et al., 2007).
Sensor Applications
- Studies have also explored the application of 1,3,4-oxadiazole derivatives in sensing technologies, particularly for the detection of aniline. The fluorescence quenching properties of these compounds, upon interaction with aniline, underscore their utility as sensors, providing a foundation for developing novel detection systems for environmental monitoring (Naik et al., 2018).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives for various applications, including antimicrobial and antitumor activities, have been a significant area of research. These studies not only provide insights into the chemical synthesis strategies but also evaluate the biological activities of the synthesized compounds, contributing to the development of novel therapeutic agents (Raval et al., 2014).
Propiedades
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-11-5-3-10(4-6-11)13-16-17-14(20-13)21-9-12(19)18-7-1-2-8-18/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUBWFDEWVKMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329227 | |
| Record name | 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
CAS RN |
459861-16-6 | |
| Record name | 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid](/img/structure/B2516217.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide](/img/structure/B2516218.png)

![N-(3-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2516223.png)

![[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine](/img/structure/B2516225.png)



![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2516232.png)


![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)
